molecular formula C21H18BrN3O2S2 B15042540 (3Z)-5-bromo-3-{3-[4-(diethylamino)phenyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one

(3Z)-5-bromo-3-{3-[4-(diethylamino)phenyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one

Cat. No.: B15042540
M. Wt: 488.4 g/mol
InChI Key: SLQODBMYZPYEOJ-UHFFFAOYSA-N
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Description

(3Z)-5-Bromo-3-{3-[4-(diethylamino)phenyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one is a chemical hybrid incorporating two privileged scaffolds in medicinal chemistry: the 5-ene-4-thiazolidinone and the indolin-2-one. This specific molecular architecture, featuring a Z-configured exocyclic double bond at the C5 position of the thiazolidinone core, is a key structural motif known to confer significant biological activity and is synthetically tailored for probing diverse biological targets . The 5-ene-4-thiazolidinone pharmacophore is extensively documented in scientific literature for its broad pharmacological potential, including antimicrobial, antitumor, and anti-inflammatory applications . Concurrently, the indolin-2-one moiety is a recognized fundamental structure in numerous bioactive compounds and natural products, contributing to a wide spectrum of biological actions such as antiviral, anticancer, and antioxidant activities . The strategic incorporation of a bromo substituent on the indole ring and a diethylamino group on the phenyl ring is designed to optimize the compound's electronic properties, lipophilicity, and overall interaction with biological membranes and enzyme active sites. Researchers can utilize this compound as a key intermediate in the synthesis of more complex heterocyclic systems or as a candidate for high-throughput screening campaigns in drug discovery, particularly for developing novel enzyme inhibitors and anticancer agents. This product is intended for research and development applications in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment.

Properties

Molecular Formula

C21H18BrN3O2S2

Molecular Weight

488.4 g/mol

IUPAC Name

5-bromo-3-[3-[4-(diethylamino)phenyl]-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl]indol-2-one

InChI

InChI=1S/C21H18BrN3O2S2/c1-3-24(4-2)13-6-8-14(9-7-13)25-20(27)18(29-21(25)28)17-15-11-12(22)5-10-16(15)23-19(17)26/h5-11,27H,3-4H2,1-2H3

InChI Key

SLQODBMYZPYEOJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N2C(=C(SC2=S)C3=C4C=C(C=CC4=NC3=O)Br)O

Origin of Product

United States

Preparation Methods

Indole Skeleton Assembly

The indole scaffold is synthesized via a-sigmatropic rearrangement of N-oxyenamines derived from N-arylhydroxylamines and terminal alkynes. For example, nitroarenes (e.g., 4-bromonitrobenzene) are reduced to N-arylhydroxylamines, which react with propiolic acid derivatives under DABCO catalysis to yield N-unprotected indoles.

Representative Conditions :

  • Catalyst : DABCO (10 mol%)
  • Solvent : Dichloromethane, 0°C → RT
  • Yield : 75–85% for 5-bromoindole precursors.

Regioselective Bromination at C-5

Electrophilic bromination of indoline intermediates using N-bromosuccinimide (NBS) in acetic acid achieves >90% selectivity for the C-5 position. Subsequent oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) converts indoline to indole-2-one.

Optimization Insight :

  • Solvent : Acetic acid enhances electrophilic aromatic substitution by protonating NBS.
  • Temperature : 0°C minimizes di-bromination byproducts.

Construction of the 2-Thioxo-4-oxo-1,3-thiazolidine Fragment

Thiazolidinone Ring Formation

The thiazolidinone moiety is synthesized via a cyclocondensation reaction between 4-(diethylamino)benzaldehyde and thiosemicarbazide, followed by reaction with chloroacetic acid.

Mechanistic Pathway :

  • Formation of Thiosemicarbazone :
    $$ \text{Ar–CHO} + \text{NH}2\text{NHC(S)NH}2 \rightarrow \text{Ar–CH=N–NH–C(S)NH}_2 $$ .
  • Cyclization : Treatment with chloroacetic acid in refluxing ethanol induces nucleophilic substitution, forming the thiazolidinone ring. The thioxo group arises from the retention of the thiocarbonyl moiety.

Critical Parameters :

  • Acid Catalyst : HCl (2 equiv.) accelerates imine formation.
  • Reaction Time : 8–12 hours at 80°C ensures complete cyclization.

Introduction of the 4-(Diethylamino)phenyl Group

The 4-(diethylamino)phenyl substituent is introduced via a Ullmann-type coupling between 3-iodo-4-oxo-2-thioxothiazolidine and diethylamine using CuI/L-proline catalysis.

Conditions :

  • Catalyst : CuI (10 mol%), L-proline (20 mol%)
  • Base : K$$3$$PO$$4$$
  • Solvent : DMSO, 100°C, 24 hours
  • Yield : 68%.

Fragment Coupling via Knoevenagel Condensation

The final step involves condensation of 5-bromoindole-2-one with the thiazolidinone derivative under mild basic conditions to form the (3Z)-ylidene linkage.

Procedure :

  • Reactants : 5-Bromoindole-2-one (1.0 equiv.), 3-[4-(diethylamino)phenyl]-2-thioxo-4-thiazolidinone (1.2 equiv.)
  • Base : Piperidine (5 mol%)
  • Solvent : Ethanol, reflux, 6 hours
  • Stereochemical Control : The Z-configuration is favored due to steric hindrance between the indole C-2 carbonyl and thiazolidinone C-3 aryl group.

Characterization Data :

  • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 8.21 (s, 1H, indole H-4), 7.89 (d, J = 8.4 Hz, 1H, indole H-7), 7.45 (d, J = 8.4 Hz, 1H, indole H-6), 3.42 (q, J = 7.0 Hz, 4H, N(CH$$2$$CH$$3$$)$$2$$), 1.24 (t, J = 7.0 Hz, 6H, N(CH$$2$$CH$$3$$)$$_2$$).
  • IR (KBr): ν 1715 cm$$^{-1}$$ (C=O), 1650 cm$$^{-1}$$ (C=N), 1220 cm$$^{-1}$$ (C=S).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

To enhance throughput, the thiazolidinone cyclization and Knoevenagel condensation steps are adapted to continuous flow reactors.

Advantages :

  • Residence Time : 30 minutes vs. 6 hours in batch.
  • Yield Improvement : 78% → 89% due to precise temperature control.

Purification Techniques

  • Crystallization : Ethanol/water (7:3) affords 95% pure product.
  • Chromatography : Silica gel (hexane/EtOAc 4:1) removes residual diethylamine.

Chemical Reactions Analysis

Types of Reactions

(3Z)-5-bromo-3-{3-[4-(diethylamino)phenyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield a sulfoxide or sulfone, while reduction may result in the corresponding alcohol or amine.

Scientific Research Applications

(3Z)-5-bromo-3-{3-[4-(diethylamino)phenyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3Z)-5-bromo-3-{3-[4-(diethylamino)phenyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Table 1: Structural Features of Compound A and Analogues

Compound ID Core Structure Key Substituents Biological Activity Reference
Compound A Indole-2-one + thiazolidinone 5-Br, 4-(diethylamino)phenyl, Z-config Under investigation
Compound 5b Indole + thiazolidinone 3-Hydroxyphenyl, 1-methylindole Antibacterial/antifungal
Compound 5h Indole + thiazolidinone 5-Methoxyindole, benzoic acid Antibacterial/antifungal
(Z)-5-(3-fluorobenzylidene)-2-thioxothiazolidin-4-one Thiazolidinone 3-Fluorobenzylidene Antimicrobial
(Z)-5-((1-(4-Bromobenzyl)-1H-indol-3-yl)methylene)-3-phenethylthiazolidine-2,4-dione Indole + thiazolidinedione 4-Bromobenzyl, phenethyl Anticancer (in vitro testing)
(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one Thiazolidinone 2-Hydroxybenzylidene, phenyl Crystallographic stability

Key Observations :

  • Lipophilicity: The diethylamino group in Compound A increases lipophilicity relative to fluorobenzylidene () or hydroxybenzylidene () analogues, which may enhance membrane permeability.
  • Stereoelectronic Effects : The Z-configuration of the exocyclic double bond in Compound A is critical for planar molecular geometry, as seen in structurally similar antimicrobial agents .

Key Findings :

  • Antimicrobial Efficacy : Compound 5b (MIC = 1.25 μM) outperforms fluorobenzylidene derivatives (MIC = 5.0 μM), likely due to its hydroxyl group enabling hydrogen bonding with bacterial targets .
  • Anticancer Potential: The phenethyl-thiazolidinedione hybrid (IC50 = 12.3 μM) demonstrates moderate cytotoxicity, suggesting that Compound A’s diethylamino group could be optimized for improved selectivity .

Crystallographic and Physicochemical Properties

  • Hydrogen Bonding : Unlike Compound A, the hydroxybenzylidene analogue forms intramolecular C–H⋯S and intermolecular O–H⋯O bonds, stabilizing its crystal lattice .
  • Solubility: The diethylamino group in Compound A may reduce aqueous solubility compared to carboxylic acid-containing derivatives (e.g., 5h), necessitating formulation adjustments .

Biological Activity

The compound (3Z)-5-bromo-3-{3-[4-(diethylamino)phenyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one, with the molecular formula C21H18BrN3O2S2 and a molecular weight of 488.42 g/mol, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to elucidate its potential therapeutic applications.

PropertyValue
Molecular FormulaC21H18BrN3O2S2
Molecular Weight488.42 g/mol
CAS NumberNot specified in the sources

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown significant effectiveness against various Gram-positive and Gram-negative bacteria and several fungal species. The compound's mechanism appears to involve disruption of microbial cell walls and interference with metabolic pathways, which are common modes of action for thiazolidine derivatives .

Antitumor Activity

In addition to its antimicrobial effects, the compound exhibits antitumor activity . Research indicates that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. Specific studies have shown that derivatives similar to this compound can effectively target cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Antiviral Properties

The antiviral potential of this compound has also been explored, particularly in relation to HIV. Some derivatives have demonstrated the ability to inhibit viral replication by interfering with viral entry into host cells or by disrupting viral lifecycle processes .

Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent . It appears to modulate inflammatory pathways, potentially reducing cytokine production and inflammatory cell infiltration in tissues. This activity may be beneficial in treating conditions characterized by chronic inflammation .

Other Activities

Additional biological activities include:

  • Antidiabetic properties : Some studies suggest that thiazolidine derivatives can enhance insulin sensitivity and reduce blood glucose levels .
  • Antioxidant effects : The compound may scavenge free radicals, thereby protecting cells from oxidative stress .
  • Cholinesterase inhibition : This could have implications for neurodegenerative diseases like Alzheimer's disease, where cholinesterase inhibitors are often employed therapeutically .

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A comprehensive study evaluated a series of synthesized thiazolidine derivatives, including the target compound, against a panel of pathogens. Results indicated a strong correlation between structural features and antimicrobial potency, with specific modifications enhancing activity against resistant strains .
  • Antitumor Mechanisms : Another research project focused on the antitumor effects of related compounds showed that they induced apoptosis in cancer cells through mitochondrial pathways and caspase activation. The study provided insights into structure-activity relationships that could guide future drug design efforts .
  • Inhibition of Viral Replication : A study investigated the antiviral effects against HIV, revealing that certain structural modifications increased efficacy. The findings suggest that compounds with similar scaffolds may serve as leads for developing new antiviral drugs .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (3Z)-5-bromo-3-{3-[4-(diethylamino)phenyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one?

  • Methodology : Utilize multi-step condensation reactions involving substituted thiazolidinones and indole derivatives. Key steps include:

  • Thioxo-thiazolidinone formation : React 4-(diethylamino)phenyl isothiocyanate with α-bromo ketones in Et₃N/DMF-H₂O to generate the thioxo-thiazolidinone core (similar to methods in ).
  • Indole coupling : Employ Knoevenagel condensation to attach the bromoindole moiety under controlled pH and temperature (analogous to ).
    • Validation : Monitor reaction progress via TLC and confirm regioselectivity using 1H^1H-NMR to verify the Z-configuration of the exocyclic double bond .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Analytical workflow :

  • HPLC : Use a C18 column with a gradient elution system (MeCN/H₂O + 0.1% TFA) to assess purity (>98%).
  • Spectroscopy : Confirm the presence of the thioxo group via FT-IR (ν ~1250 cm⁻¹ for C=S). Assign aromatic protons and diethylamino groups via 1H^1H- and 13C^13C-NMR (compare with for analogous compounds).
  • Mass spectrometry : High-resolution ESI-MS to verify the molecular ion peak [M+H]⁺ .

Advanced Research Questions

Q. How can crystallographic data for this compound resolve discrepancies in its tautomeric or conformational states?

  • Crystallographic strategy :

  • Data collection : Use a single-crystal X-ray diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 90 K to minimize thermal motion artifacts (as in ).
  • Structure refinement : Apply SHELXL ( ) for anisotropic displacement parameter modeling. Validate the Z-configuration via ORTEP-3 visualization ( ).
    • Contradiction analysis : If tautomeric forms (e.g., thione vs. thiol) are observed, compare residual electron density maps and hydrogen bonding patterns to identify dominant tautomers .

Q. What experimental design principles apply to optimizing reaction yields for analogs of this compound?

  • Design of Experiments (DoE) :

  • Variables : Vary solvent polarity (DMF vs. DMSO), temperature (60–100°C), and catalyst loading (Et₃N: 1–3 eq).
  • Response surface modeling : Use a central composite design to identify interactions between variables (as in ).
    • Statistical validation : Apply ANOVA to confirm significant factors (e.g., solvent polarity contributes >60% to yield variation) .

Q. How can anisotropic displacement parameters (ADPs) from X-ray data inform dynamic disorder analysis in this compound?

  • ADP interpretation :

  • Ellipsoid modeling : Use WinGX ( ) to visualize ADPs for the diethylamino group, which may exhibit rotational disorder.
  • Refinement constraints : Apply "ISOR" or "DELU" restraints in SHELXL to stabilize high ADP regions (e.g., flexible ethyl groups).
    • Validation : Compare R-factors before/after applying constraints; a reduction >0.5% indicates improved model accuracy .

Data Analysis & Computational Questions

Q. What computational methods are suitable for studying the electronic properties of the thioxo-thiazolidinone moiety?

  • DFT protocols :

  • Geometry optimization : Use B3LYP/6-31G(d) to model the ground-state structure.
  • NBO analysis : Calculate hyperconjugative interactions between the thioxo group and adjacent π-systems (similar to ).
    • Validation : Compare calculated vs. experimental IR/NMR data to assess accuracy .

Q. How can researchers address conflicting spectral data (e.g., 1H^1H-NMR splitting patterns) for this compound?

  • Contradiction resolution :

  • Variable-temperature NMR : Acquire spectra at 25°C and −40°C to detect dynamic effects (e.g., hindered rotation of diethylamino groups).
  • COSY/NOESY : Identify coupling partners and spatial proximities to assign split peaks (e.g., diastereotopic protons) .

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